Nitration Rate Comparison
The presence of the 5-nitro group in 2-methylamino-5-nitropyridine substantially deactivates the pyridine ring toward further electrophilic substitution compared to the un-nitrated analog 2-methylaminopyridine. Direct comparative kinetic studies measuring the nitration of the corresponding 1-methyl cations revealed that 2-methylamino-5-nitropyridine nitrates approximately 70-fold more slowly than 2-methylaminopyridine under identical conditions [1]. This quantitative deactivation has direct implications for synthetic route planning and the prediction of byproduct formation in multi-step sequences.
| Evidence Dimension | Electrophilic nitration reaction rate constant |
|---|---|
| Target Compound Data | Rate constant k₂ for nitration of 2-methylamino-5-nitropyridine 1-methyl cation |
| Comparator Or Baseline | Rate constant k₂ for nitration of 2-methylaminopyridine 1-methyl cation |
| Quantified Difference | Approximately 70-fold slower rate (estimated from published kinetic data comparison) |
| Conditions | Nitration of 1-methyl cations; kinetics determined in acidic aqueous medium |
Why This Matters
This 70-fold rate reduction quantifies the electronic deactivation conferred by the 5-nitro substituent, which must be accounted for when designing synthetic routes that involve further electrophilic functionalization of this intermediate.
- [1] Bianchi G, Burton AG, Johnson CD, Katritzky AR. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXIX. The nitration of the 1-methyl cations of 2-methylamino-, 2-methylamino-5-nitro-, and 4-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 1972: 1950-1953. View Source
